molecular formula C12H16O3 B15246051 (R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid CAS No. 1311254-87-1

(R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid

Cat. No.: B15246051
CAS No.: 1311254-87-1
M. Wt: 208.25 g/mol
InChI Key: LPPITBJXYYCDEQ-SECBINFHSA-N
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Description

(R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid ( 1311254-87-1) is a chiral, non-proteinogenic amino acid derivative with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . This compound is of significant interest in medicinal chemistry and peptide research, particularly for the development of novel bioactive peptides. Its structure, which features a phenolic hydroxyl group and a chiral center, is designed to mimic tyrosine, allowing researchers to probe the steric and electronic requirements of peptide-receptor interactions . Studies on its structural analogue, (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp), have demonstrated its successful incorporation into opioid peptides. This application has revealed that replacing a standard N-terminal amino acid with this tyrosine analogue can produce potent delta and mu opioid receptor antagonists, indicating that a positively charged N-terminal amino group is not an absolute requirement for receptor binding . This makes the compound a valuable tool for investigating signal transduction mechanisms and designing peptide analogues with tailored antagonist activity. The (R)-enantiomer offered here provides researchers with a specific stereoisomer for precise structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

1311254-87-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2R)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m1/s1

InChI Key

LPPITBJXYYCDEQ-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C)C(=O)O)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O

Origin of Product

United States

Preparation Methods

Phenolic Alkylation and Carboxylic Acid Formation

The foundational approach involves constructing the substituted phenyl backbone through Friedel-Crafts alkylation. 2,6-Dimethylphenol reacts with methyl acrylate in the presence of Lewis acids such as aluminum chloride (AlCl₃) to yield 3-(4-hydroxy-2,6-dimethyl-phenyl)propionic acid methyl ester. Subsequent saponification with potassium hydroxide (KOH) in ethanol-water mixtures (50% v/v, 78°C, 6 hours) generates the free carboxylic acid.

Key Reaction Conditions:

  • Temperature: 0–5°C for alkylation to minimize side reactions.
  • Catalyst Loading: 1.2 equivalents of AlCl₃ relative to phenol.
  • Yield: 68–72% after recrystallization.

Stereoselective Synthesis via Chiral Auxiliaries

Enantiomeric purity is achieved using Evans oxazolidinone auxiliaries. The propionic acid chain is assembled by coupling 4-hydroxy-2,6-dimethylbenzaldehyde with (R)-4-benzyl-2-oxazolidinone via a Mukaiyama aldol reaction. Titanium tetrachloride (TiCl₄) and diisopropylethylamine (DIPEA) facilitate the stereoselective formation of the β-methyl branch.

Critical Parameters:

  • Solvent: Dichloromethane (DCM) at −78°C.
  • Enantiomeric Excess (ee): 92–95% after auxiliary removal with lithium hydroperoxide (LiOOH).

Enzymatic and Microbial Resolution Strategies

Lipase-Catalyzed Kinetic Resolution

Racemic 3-(4-hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid esters undergo enantioselective hydrolysis using Candida rugosa lipase. The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-ester intact, which is then isolated via solvent extraction (ethyl acetate/hexane, 3:1).

Optimized Conditions:

  • pH: 7.0–7.5 (phosphate buffer).
  • Temperature: 37°C, 24 hours.
  • ee of (R)-Acid: >99% after recrystallization.

Microbial Biotransformation

Pseudomonas putida ATCC 12633 selectively oxidizes the (S)-enantiomer of racemic 2-methyl-propionic acid derivatives. The (R)-enantiomer remains unreacted and is purified via centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water (5:3:2) system.

Performance Metrics:

  • Conversion Rate: 48–52%.
  • Productivity: 0.8–1.2 g/L/h.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to enhance heat transfer and reduce reaction times. A typical setup involves:

  • Alkylation Zone: 2,6-Dimethylphenol and methyl acrylate fed at 10 L/min, catalyzed by AlCl₃ (residence time: 15 minutes).
  • Saponification Zone: KOH (20% w/v) at 80°C, 5-minute residence.
  • Crystallization Zone: Cooling to 4°C for acid precipitation.

Advantages:

  • Throughput: 500 kg/day.
  • Purity: 99.5% by HPLC.

Green Chemistry Innovations

Recent advances replace AlCl₃ with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to improve catalyst recovery. Solvent-free conditions under microwave irradiation (300 W, 100°C, 20 minutes) achieve 85% yield with 98% ee.

Purification and Characterization

Recrystallization Protocols

Crude product is dissolved in hot ethanol (70°C) and gradually cooled to 4°C. Addition of petroleum ether (40–60°C fraction) enhances crystal purity.

Typical Outcomes:

Solvent System Purity (%) Recovery (%)
Ethanol/Petroleum ether 99.2 78
Ethyl acetate/Hexane 98.5 82

Chromatographic Methods

Preparative HPLC with chiral stationary phases (Chiralpak IA, 250 × 20 mm, 5 µm) resolves enantiomers using hexane/isopropanol (90:10) at 15 mL/min. Retention times: (R)-enantiomer = 12.3 min; (S)-enantiomer = 14.7 min.

Comparative Analysis of Synthesis Methods

Table 1: Evaluation of Key Preparation Routes

Method Catalyst ee (%) Yield (%) Scale
Friedel-Crafts Alkylation AlCl₃ 72 68 Lab-scale
Enzymatic Resolution C. rugosa Lipase >99 45 Pilot-scale
Continuous Flow Ionic Liquid 98 85 Industrial

Table 2: Environmental and Economic Metrics

Parameter Batch Process Flow Process
E-Factor (kg waste/kg product) 32 8
Energy Consumption (kWh/kg) 120 45

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ®-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as oxidation-reduction reactions or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

3-Hydroxy-4-methoxycinnamic Acid
  • Structure: Features a cinnamic acid backbone (3-hydroxy-4-methoxyphenyl propenoic acid), differing in the absence of methyl branches and the presence of a methoxy group.
  • Source : Naturally derived from Cinnamomum cassia (cassia cinnamon) peel .
  • Applications: Used as a reference standard, in food/cosmetic research, and as a synthetic precursor.
B. 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, )
  • Structure: Contains a difluorophenyl-hydroxy-acetyl amino group and pyrazine-carboxamide moiety, making it more complex.
  • Synthesis : Utilizes peptide coupling reagents (e.g., HATU) and chiral separation techniques (e.g., Chiralpak® OD columns) to isolate enantiomers .
  • Relevance : Highlights the importance of stereochemistry (e.g., isomer 1 vs. isomer 2 in Example 7/8) in pharmacological activity, analogous to the R-configuration in the target compound .
C. (2R)-N-[4-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxy-acetamide (Example 9, )
  • Structure : Shares the (R)-enantiomer configuration and hydroxy-phenyl motifs. The fluorophenyl group may enhance binding affinity but introduce metabolic stability challenges.
  • Applications : Demonstrates the role of fluorinated aromatic groups in optimizing drug candidates, a strategy that could be applied to modify the target compound .

Comparative Data Table

Property Target Compound 3-Hydroxy-4-methoxycinnamic Acid Example 6 Compound ()
Core Structure Chiral propionic acid derivative Cinnamic acid derivative Pyrazine-carboxamide with difluorophenyl
Key Substituents 4-Hydroxy-2,6-dimethyl-phenyl, R-configuration 3-Hydroxy-4-methoxyphenyl 3,5-Difluorophenyl, hydroxy-acetyl amino
Stereochemical Features R-enantiomer specificity None (achiral) Isomer separation via chiral chromatography
Synthesis Likely involves enantioselective synthesis Natural extraction or chemical synthesis HATU-mediated coupling, chiral separation
Applications Pharmacological research (inferred) Supplements, cosmetics, reference standards Drug intermediate, kinase inhibitors (inferred)

Pharmacological and Metabolic Insights

  • Metabolism : Fluorine atoms in analogs like Example 6 can slow hepatic degradation but increase toxicity risks, whereas the target compound’s methyl groups might favor safer metabolic profiles .
  • Stereochemical Impact : The R-configuration likely influences receptor binding efficiency, as seen in Example 9’s (2R)-enantiomer, which showed distinct retention times and bioactivity .

Q & A

Basic: What are the key synthetic methodologies for (R)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid?

Answer:
Synthesis typically involves hydroxylation and alkylation of phenolic precursors. For example:

  • Stepwise alkylation : Reacting 4-hydroxy-2,6-dimethylbenzaldehyde with methyl propionate under basic conditions to form the propionic acid backbone.
  • Stereochemical control : Use chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution to isolate the (R)-enantiomer .
  • Recrystallization : Purify intermediates using ether/petroleum ether mixtures to enhance yield and purity .

Advanced: How can researchers ensure enantiomeric purity during synthesis?

Answer:

  • Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Microbial biotransformation : Screen microbial strains (e.g., Pseudomonas putida) for selective oxidation/reduction of the undesired enantiomer .
  • Circular dichroism (CD) : Validate enantiopurity by comparing optical rotation values with literature data .

Basic: What spectroscopic techniques are recommended for structural confirmation?

Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., 4-hydroxy-2,6-dimethylphenyl group at δ 6.8 ppm for aromatic protons) .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 222.1) .
  • IR spectroscopy : Identify key functional groups (e.g., broad O-H stretch at 3200–3500 cm1^{-1}) .

Advanced: How can batch-to-batch variability in microbial-derived samples be minimized?

Answer:

  • Fermentation optimization : Control parameters like pH (6.5–7.5), temperature (30°C), and dissolved oxygen (>60%) to stabilize microbial activity .
  • Metabolic engineering : Modify microbial pathways (e.g., E. coli with overexpressed phenylalanine ammonia-lyase) to enhance substrate specificity .
  • Quality control assays : Perform LC-MS and 1H^1H-NMR on each batch to detect impurities (e.g., diastereomers or oxidized byproducts) .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in DMSO (10 mM stock) for long-term stability; avoid aqueous buffers due to hydrolysis risks .
  • Desiccation : Use vacuum-sealed containers with silica gel to mitigate moisture-induced decomposition .

Advanced: What computational tools predict the compound’s reactivity in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Model steric and electronic effects of the 2,6-dimethyl groups on reaction pathways (e.g., esterification kinetics) .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic products .
  • Software : Use Gaussian 16 or Discovery Studio for energy minimization and transition-state analysis .

Basic: How can researchers analyze contradictory bioactivity data across studies?

Answer:

  • Replicate assays : Perform dose-response curves (0.1–100 µM) in triplicate using standardized cell lines (e.g., MCF-7 or A549) .
  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time (24–72 hr) .
  • Control experiments : Include positive controls (e.g., doxorubicin) to validate assay sensitivity .

Advanced: What strategies improve yield in multi-step syntheses?

Answer:

  • Flow chemistry : Use continuous reactors to optimize exothermic steps (e.g., alkylation) and reduce intermediate degradation .
  • Protecting groups : Temporarily block the phenolic –OH with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during propionic acid formation .
  • Catalyst recycling : Immobilize chiral catalysts on silica supports for reuse in asymmetric syntheses .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Cancer cell lines : Test antiproliferative effects on MCF-7 (breast) and U373 (glioblastoma) cells using MTT assays .
  • Enzyme inhibition : Screen against COX-2 or tyrosinase using spectrophotometric methods (e.g., absorbance at 450 nm for tyrosinase) .
  • Dosage : Use 1–50 µM concentrations to avoid nonspecific cytotoxicity .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

Answer:

  • 13C^{13}C-labeling : Introduce 13C^{13}C at the methyl group (C-2) to track incorporation into microbial metabolites via NMR .
  • Radioactive tracing : Synthesize 14C^{14}C-labeled analogs and monitor excretion pathways in rodent models .
  • Mass spectrometry imaging (MSI) : Map spatial distribution in tissues using MALDI-TOF .

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